molecular formula C10H17N5O2 B11786561 tert-Butyl n-[3-(1h-1,2,3,4-tetrazol-5-yl)cyclobutyl]carbamate

tert-Butyl n-[3-(1h-1,2,3,4-tetrazol-5-yl)cyclobutyl]carbamate

Cat. No.: B11786561
M. Wt: 239.27 g/mol
InChI Key: FYZRTPBBWZCPIN-UHFFFAOYSA-N
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Description

tert-Butyl n-[3-(1h-1,2,3,4-tetrazol-5-yl)cyclobutyl]carbamate is a chemical compound with a complex structure that includes a tert-butyl carbamate group and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl n-[3-(1h-1,2,3,4-tetrazol-5-yl)cyclobutyl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a cyclobutyl derivative that contains a tetrazole ring. The reaction conditions often require the use of a base, such as sodium hydride, and an organic solvent like dimethylformamide. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl n-[3-(1h-1,2,3,4-tetrazol-5-yl)cyclobutyl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

tert-Butyl n-[3-(1h-1,2,3,4-tetrazol-5-yl)cyclobutyl]carbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl n-[3-(1h-1,2,3,4-tetrazol-5-yl)cyclobutyl]carbamate involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-Butyl n-[3-(1h-1,2,3,4-tetrazol-5-yl)cyclobutyl]carbamate include:

    tert-Butyl carbamate: A simpler compound with similar protective group properties.

    BTTES (3-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propane-1-sulfonic acid): A water-soluble ligand used in click chemistry.

Uniqueness

The uniqueness of this compound lies in its combination of a tert-butyl carbamate group and a tetrazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C10H17N5O2

Molecular Weight

239.27 g/mol

IUPAC Name

tert-butyl N-[3-(2H-tetrazol-5-yl)cyclobutyl]carbamate

InChI

InChI=1S/C10H17N5O2/c1-10(2,3)17-9(16)11-7-4-6(5-7)8-12-14-15-13-8/h6-7H,4-5H2,1-3H3,(H,11,16)(H,12,13,14,15)

InChI Key

FYZRTPBBWZCPIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)C2=NNN=N2

Origin of Product

United States

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